4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzoyl group, a naphtho[1,2-d]thiazole moiety, and a benzamide group. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific functional groups targeted during the process .
Scientific Research Applications
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of biological processes in bacteria, fungi, or cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-15H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOHZHLJGOKOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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